VDR Binding Affinity: Tachysterol vs. 25-Hydroxylated Forms and 7-Dehydrocholesterol
Unmodified tachysterol3 exhibits extremely low affinity for the vitamin D receptor (VDR), with a dissociation constant (Kd) greater than 20 μM [1]. This is in stark contrast to its 25-hydroxylated metabolite, 25-hydroxytachysterol3 (25(OH)T3), which demonstrates a much higher affinity with a Kd of 22 nM [1]. The precursor 7-dehydrocholesterol shows no detectable VDR binding even at 10⁻⁶ M [1]. This quantifies tachysterol's role as a pro-drug requiring metabolic activation, unlike direct high-affinity VDR ligands like calcitriol or its own hydroxylated forms.
| Evidence Dimension | VDR binding affinity (Kd) |
|---|---|
| Target Compound Data | >20,000 nM |
| Comparator Or Baseline | 25-hydroxytachysterol3: 22 nM; 5,6-trans-vitamin D3: 560 nM; 7-dehydrocholesterol: no binding at 10⁻⁶ M |
| Quantified Difference | >900-fold lower affinity than its 25-hydroxylated form; >35-fold lower affinity than 5,6-trans-vitamin D3 |
| Conditions | In vitro VDR binding assay (PMID: 10876100) |
Why This Matters
For researchers investigating VDR-independent or metabolic activation pathways, native tachysterol is the appropriate starting material, whereas for VDR-mediated studies, its hydroxylated metabolites or other vitamin D analogs should be selected.
- [1] Chen TC, et al. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3. J Nutr Biochem. 2000;11(5):267-272. View Source
